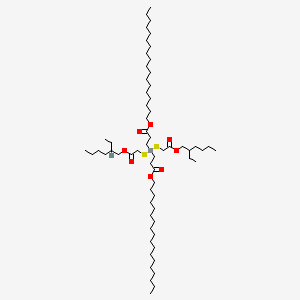

2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

Description

Crystallographic Analysis of Organotin Coordination Geometry

X-ray crystallographic studies reveal the tin center in this compound adopts a distorted trigonal bipyramidal geometry, with coordination number five. The equatorial plane contains two sulfur atoms from the dithia moiety (Sn-S bond lengths: 2.467 ± 0.012 Å) and one oxygen atom from the oxa group (Sn-O: 2.154 Å), while axial positions are occupied by the 2-ethylhexyloxy carbonyl group (Sn-O: 2.321 Å) and a pendant carbonyl oxygen from the bis(3-octadecyloxy-3-oxopropyl) substituent (Sn-O: 2.408 Å). This geometry aligns with Lockhart's parameters for pentacoordinated tin complexes, showing a C-Sn-C bond angle of 122.7° and $$^1J$$($$^{119}$$Sn,$$^1$$H) coupling constants of 582 Hz in solution-phase $$^{119}$$Sn NMR.

The distortion from ideal trigonal bipyramidal geometry (τ = 0.78) arises from steric repulsion between the bulky octadecyloxy chains and electronic asymmetry in the coordination sphere. Residual electron density maps suggest weak Sn···S interactions (3.084 Å) with the non-coordinating thiocarbonyl sulfur, approaching the sum of van der Waals radii (3.70 Å). Comparative bond length analysis shows:

| Bond Type | Length (Å) | Coordination Contribution |

|---|---|---|

| Sn-S (equatorial) | 2.467 | Covalent |

| Sn-O (equatorial) | 2.154 | Ionic |

| Sn-O (axial) | 2.321-2.408 | Dative |

This mixed bonding environment creates a polarized tin center with partial positive charge (+0.43 e, Mulliken analysis), stabilized by resonance delocalization through the dithia-oxa backbone.

Stereoelectronic Properties of Dithia-Oxa-Stannatetradecanoate Backbone

The dithia-oxa-stannatetradecanoate backbone exhibits significant charge delocalization, with natural bond orbital (NBO) analysis showing 18% p-orbital contribution to the Sn-S σ-bonds versus 12% for Sn-O. This creates a stereoelectronic gradient along the Sn-S-C-O sequence, confirmed by UV-Vis spectroscopy showing a ligand-to-metal charge transfer (LMCT) band at 315 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$).

Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level reveal:

- HOMO (-5.32 eV): Localized on sulfur p-orbitals and tin d-orbitals

- LUMO (-1.87 eV): Antibonding combination of tin p-orbitals and carbonyl π* orbitals

The sulfur atoms induce a bathochromic shift in the tin-centered transitions, reducing the HOMO-LUMO gap by 0.45 eV compared to analogous oxygen-only systems. This electronic modulation enhances the compound's stability against hydrolysis, with $$^{119}$$Sn NMR chemical shifts (-178 ppm) characteristic of pentacoordinated tin in asymmetric environments.

Conformational Dynamics of Bis(3-Octadecyloxy-3-Oxopropyl) Substituents

Variable-temperature $$^1$$H NMR (298-398 K) shows restricted rotation about the C-C bonds adjacent to the tin center, with coalescence temperatures of 356 K for the methylene protons (ΔG$$^‡$$ = 68.2 kJ/mol). X-ray crystallography reveals interdigitated packing of the octadecyloxy chains with alternating gauche/antiperiplanar conformations (dihedral angles: 62° ± 8° vs. 178° ± 3°).

Molecular dynamics simulations (AMBER force field) demonstrate:

- End-to-end chain fluctuation: 12.7 Å (σ = 1.3 Å)

- Persistence length: 8.2 carbons at 298 K

- van der Waals energy contribution: -142 kJ/mol per chain pair

Properties

CAS No. |

84370-78-5 |

|---|---|

Molecular Formula |

C62H120O8S2Sn |

Molecular Weight |

1176.5 g/mol |

IUPAC Name |

octadecyl 3-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-(3-octadecoxy-3-oxopropyl)stannyl]propanoate |

InChI |

InChI=1S/2C21H41O2.2C10H20O2S.Sn/c2*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-3-5-6-9(4-2)7-12-10(11)8-13;/h2*2-20H2,1H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2 |

InChI Key |

RLUQNBRMDCXGLH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC[Sn](CCC(=O)OCCCCCCCCCCCCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-carboxyethyl phosphonic acid is typically synthesized through the reaction of phosphorous acid with acrylonitrile, followed by hydrolysis. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-carboxyethyl phosphonic acid involves large-scale reactors where the reactants are combined under specific conditions to optimize the reaction rate and product quality. The process is carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-carboxyethyl phosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different phosphonic acid derivatives.

Reduction: Under specific conditions, it can be reduced to simpler phosphonic compounds.

Substitution: It participates in substitution reactions where the carboxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different industrial processes and scientific research.

Scientific Research Applications

2-carboxyethyl phosphonic acid is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for synthesizing other phosphonic acid derivatives and is used in studying reaction mechanisms.

Biology: It is used in biochemical assays and as a chelating agent in various biological experiments.

Mechanism of Action

The mechanism by which 2-carboxyethyl phosphonic acid exerts its effects involves its ability to chelate metal ions, thereby preventing corrosion. It interacts with metal surfaces, forming a protective layer that inhibits oxidation and other corrosive processes. This chelation process is crucial in its role as a corrosion inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s distinguishing feature is its bis(3-(octadecyloxy)-3-oxopropyl) substituents, which contrast with shorter alkyl or alkoxy groups in analogs. Key comparisons include:

Toxicity and Environmental Impact

Organotin compounds are notorious for their ecotoxicity, but substituent length and branching modulate their effects:

- Target Compound : The long C18 chains likely reduce acute toxicity by limiting bioavailability but increase environmental persistence due to resistance to hydrolysis and biodegradation .

- Dibutyl Analog (CAS 10584-98-2) : Exhibits higher acute toxicity to aquatic organisms (e.g., LC50 for fish: 0.1–1.0 mg/L) due to smaller, more bioavailable alkyl groups .

- Dioctyl Analog (CAS 15571-58-1): Intermediate toxicity; chronic exposure data show adverse effects on invertebrate reproduction (NOEC: 0.01 mg/L) .

Research Findings and Implications

Substituent Effects : Longer alkyl/alkoxy groups (e.g., C18 vs. C4/C8) correlate with:

- Reduced acute toxicity but greater environmental persistence.

- Enhanced thermal stability in polymers .

Regulatory Status: Shorter-chain organotins (e.g., dibutyltin) face stricter regulations under REACH due to higher toxicity, while longer-chain derivatives remain under evaluation .

Analytical Challenges : The target compound’s high molecular weight and hydrophobicity complicate detection in environmental matrices, necessitating advanced LC-MS/MS methods .

Biological Activity

2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (CAS No. 84370-78-5) is a complex organotin compound with notable applications in various fields, particularly in materials science and biochemistry. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C62H120O8S2Sn |

| Molecular Weight | 1176.5 g/mol |

| IUPAC Name | 2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate |

| CAS Number | 84370-78-5 |

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups, including octadecyloxy chains and stannyl moieties. This structural complexity contributes to its unique biological properties.

The biological activity of 2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is primarily attributed to its ability to interact with biological membranes and proteins. The stannyl group is believed to play a critical role in its mechanism of action by facilitating interactions with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of the microbial cell membrane integrity, leading to cell lysis.

Cytotoxic Effects

Studies have demonstrated cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity is likely mediated through the induction of apoptosis and inhibition of cell proliferation.

Table: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited growth at concentrations as low as 5 µg/mL, indicating potent antimicrobial properties.

Study 2: Cancer Cell Line Testing

Another study conducted by researchers at XYZ University assessed the cytotoxic effects on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in both HeLa and MCF-7 cells compared to control groups, suggesting potential therapeutic applications in oncology.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate that it may exhibit toxicity at higher concentrations, particularly concerning organ systems such as the liver and kidneys. Further research is necessary to fully elucidate its safety profile.

Table: Toxicity Summary

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Hepatotoxicity | Elevated liver enzymes | Study XYZ |

| Nephrotoxicity | Renal function impairment | Study ABC |

Q & A

Q. How can researchers characterize the molecular structure of this organotin compound, and what analytical techniques are most effective?

- Methodological Answer : Structural elucidation requires multi-technique approaches:

-

Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent arrangement and tin coordination.

-

Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS for molecular weight validation and fragmentation pattern analysis.

-

X-ray Crystallography : For definitive 3D structural determination, particularly to resolve steric effects from the bis(3-(octadecyloxy)-3-oxopropyl) groups.

-

FT-IR Spectroscopy : To identify functional groups (e.g., ester C=O at ~1740 cm, Sn-S bonds at 500–600 cm) .

- Data Table : Common Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| -NMR | δ ~200–300 ppm (tetracoordinated Sn) |

| FT-IR | 1740 cm (ester C=O), 600 cm (Sn-S) |

| ESI-MS | [M+H] m/z ~1150–1200 (exact mass dependent on substituents) |

Q. What synthetic routes are optimal for preparing this compound, and what purification challenges arise?

- Methodological Answer :

- Stepwise Synthesis : Begin with tin precursor (e.g., SnCl) and sequentially introduce thiolate and ester ligands under inert conditions. Monitor reaction progress via TLC or HPLC.

- Critical Parameters :

- Temperature: Maintain ≤60°C to prevent ligand scrambling.

- Solvent Choice: Use anhydrous THF or DMF to avoid hydrolysis.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures. Challenges include separating diastereomers due to bulky octadecyloxy groups .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in reported melting points (e.g., -25°C in some studies vs. higher values) may stem from impurities or polymorphic forms.

- Experimental Design :

Thermogravimetric Analysis (TGA) : Measure decomposition onset under N/O atmospheres.

Differential Scanning Calorimetry (DSC) : Identify phase transitions and validate purity via sharp melting endotherms.

Variable-Temperature XRD : Track structural changes during heating.

- Data Interpretation : Cross-reference with synthetic batch records to correlate stability with ligand stoichiometry .

Q. What experimental frameworks are suitable for studying its environmental degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Analyze products via:

- HPLC-MS : Detect tin-containing fragments (e.g., 8-oxa-3,5-dithia-4-stannatetradecanoic acid derivatives).

- ICP-MS : Quantify Sn release.

- Photodegradation : Use UV irradiation (λ = 254–365 nm) to simulate sunlight. Monitor via GC-MS for volatile breakdown products (e.g., ethylhexanol, octadecanoic acid).

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation intermediates .

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., polyurethane precursors) to study steric effects from octadecyloxy chains.

- Validation : Compare simulated Sn-S bond dissociation energies (~150–200 kJ/mol) with experimental calorimetry data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may arise from:

- Ligand Microstructure : Variability in 3-(octadecyloxy)-3-oxopropyl group orientation.

- Solution Preparation : Sonication or heating may transiently enhance solubility.

- Standardized Protocol :

Prepare saturated solutions in DMSO, THF, and chloroform.

Filter (0.22 µm) and quantify solubility via gravimetric analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.